molecular formula C20H23Cl2N3O2S B2519036 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215521-18-8

3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2519036
CAS No.: 1215521-18-8
M. Wt: 440.38
InChI Key: VWDPJTBZYBJNFB-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple substituents, including a chloro group, a dimethylamino group, and a methoxybenzo[d]thiazol moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(dimethylamino)propyl chloride hydrochloride and 4-methoxybenzo[d]thiazol-2-amine.

  • Reaction Steps: The reaction involves the formation of an intermediate benzamide through the reaction of the amine with a suitable benzoyl chloride derivative.

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: The process is scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.

  • Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines.

  • Substitution Products: Azides or other nucleophilic substitution products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism depends on the biological context but generally involves binding to enzymes or receptors, leading to modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • 3-Chloro-N-(3-(dimethylamino)propyl)benzamide: Lacks the methoxybenzo[d]thiazol moiety.

  • N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the chloro and dimethylamino groups.

Uniqueness: The presence of both the chloro group and the methoxybenzo[d]thiazol moiety in the same molecule provides unique chemical and biological properties compared to similar compounds.

This compound's multifaceted nature makes it a valuable tool in scientific research and industrial applications. Its unique structure and reactivity profile offer opportunities for innovation in various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-7-4-8-15(21)13-14)20-22-18-16(26-3)9-5-10-17(18)27-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDPJTBZYBJNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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